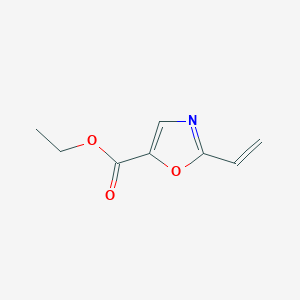

Ethyl 2-vinyloxazole-5-carboxylate

CAS No.: 1257266-93-5

Cat. No.: VC4909544

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257266-93-5 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.164 |

| IUPAC Name | ethyl 2-ethenyl-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 |

| Standard InChI Key | RHKCNOBFNDEJTR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(O1)C=C |

Introduction

Structure and Basic Properties

Ethyl 2-vinyloxazole-5-carboxylate exhibits the following structural and physical characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| SMILES | CCOC(=O)c1cnc(C=C)o1 | |

| InChIKey | RHKCNOBFNDEJTR-UHFFFAOYSA-N | |

| Purity (Commercial) | ≥95% | |

| Physical State | Yellow to brown liquid |

The compound’s structure includes:

-

Oxazole ring: A five-membered heterocycle with two adjacent oxygen and nitrogen atoms.

-

Vinyloxy group: A C=C double bond adjacent to the oxazole ring, enabling participation in cycloaddition or cross-coupling reactions.

-

Ethyl ester: Positioned at C5, facilitating hydrolysis to the corresponding carboxylic acid for further derivatization.

Reactivity and Functionalization

Ethyl 2-vinyloxazole-5-carboxylate’s reactivity is influenced by its electron-deficient oxazole ring and unsaturated vinyl group:

Reaction Pathways

| Reaction Type | Potential Applications | Example Reagents |

|---|---|---|

| Cycloaddition | Construction of bicyclic systems | Diels-Alder partners (e.g., dienes) |

| Cross-Coupling | Introduction of aryl/heteroaryl groups | Pd catalysts, organoboron reagents |

| Ester Hydrolysis | Conversion to carboxylic acid | NaOH, H₂O/EtOH |

| Vinyl Group Functionalization | Allylic oxidation or epoxidation | mCPBA, KMnO₄ |

Notable Observations:

-

The oxazole ring’s electron-withdrawing nature activates the vinyl group toward electrophilic additions.

-

The ethyl ester group undergoes hydrolysis under basic conditions to yield 2-vinyloxazole-5-carboxylic acid, a potential intermediate for amide or peptide bond formation .

Applications in Research and Industry

Ethyl 2-vinyloxazole-5-carboxylate serves as a building block in diverse fields:

Key Applications

-

Medicinal Chemistry:

-

Materials Science:

-

Polymer Chemistry: Vinyl groups facilitate polymerization or grafting onto polymer backbones.

-

-

Catalysis:

-

Ligand Design: The oxazole ring’s nitrogen and oxygen atoms may coordinate to metals in catalytic systems.

-

Notes:

-

Prices vary by vendor and quantity; bulk orders may qualify for discounts.

-

Most suppliers restrict sales to research/industrial clients, excluding medical facilities .

Comparative Analysis with Related Compounds

Ethyl 2-vinyloxazole-5-carboxylate differs from its isomers and analogs in reactivity and applications:

Future Directions and Research Gaps

While ethyl 2-vinyloxazole-5-carboxylate has shown promise, key areas require exploration:

-

Biological Activity: Screening against microbial biofilms or cancer cell lines to validate therapeutic potential.

-

Catalytic Applications: Investigation as a ligand in asymmetric catalysis.

-

Polymer Chemistry: Utilization in click chemistry or photopolymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume